An In-depth Technical Guide on the History, Discovery, and Chemistry of 1,3-Dihydroxyacetone Dimer
An In-depth Technical Guide on the History, Discovery, and Chemistry of 1,3-Dihydroxyacetone Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dihydroxyacetone (B48652) (DHA), the simplest ketose, exists predominantly as a cyclic dimer in its solid form. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of the 1,3-dihydroxyacetone dimer. It details its synthesis, purification, and characterization, with a focus on experimental protocols relevant to researchers in the fields of chemistry and drug development. The document also explores the equilibrium between the monomeric and dimeric forms, its role in the Maillard reaction, and its metabolic significance in the glycolysis pathway. Quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
1,3-Dihydroxyacetone (DHA), a key intermediate in carbohydrate metabolism, is a three-carbon sugar that has garnered significant interest in various scientific and industrial fields. While the monomeric form is crucial in biological pathways, it is the dimeric form, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, that is the stable, commercially available solid. Understanding the history of its discovery and the technical details of its chemistry is fundamental for its application in research and development.
History and Discovery
The journey of 1,3-dihydroxyacetone and its dimer began in the 1920s when German scientists first noted its ability to color the skin brown upon accidental spillage during X-ray procedures.[1] This serendipitous discovery laid the groundwork for its future applications. However, systematic investigation into its chemical nature was largely interrupted by World War II.[1]
Research resumed in the 1950s, with significant contributions from Eva Wittgenstein at the University of Cincinnati.[2] While investigating DHA as a potential oral treatment for children with glycogen (B147801) storage disease, she observed that skin contact with the substance resulted in a brown coloration within hours.[2] These observations spurred further systematic study into the compound's reactivity with biological tissues, leading to a deeper understanding of both the monomer and its more stable dimeric form.[1]
Chemical and Physical Properties
The monomer of 1,3-dihydroxyacetone is a hygroscopic, white crystalline powder with a sweet, cooling taste.[2] In its solid state, it primarily exists as the more stable dimer, a six-membered ring system.[1] This dimer slowly dissolves in water, where it establishes an equilibrium with the monomeric form.[2]
Quantitative Data
The following tables summarize the key quantitative data for both the monomeric and dimeric forms of 1,3-dihydroxyacetone.
Table 1: Properties of 1,3-Dihydroxyacetone Monomer
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₃ | [2] |
| Molar Mass | 90.08 g/mol | [2] |
| CAS Number | 96-26-4 | [2] |
| Melting Point | 89-91 °C | [2] |
| Appearance | White crystalline powder | [2] |
Table 2: Properties of 1,3-Dihydroxyacetone Dimer
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molar Mass | 180.16 g/mol | [3] |
| CAS Number | 62147-49-3 | [3] |
| IUPAC Name | (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | [3] |
| Melting Point | 75-80 °C | [4] |
| Appearance | Hygroscopic, crystalline, white to off-white powder | [3] |
| Solubility | Slightly soluble in water | [3] |
Synthesis and Purification
The 1,3-dihydroxyacetone dimer is primarily synthesized through the catalytic oxidation of glycerol (B35011). Other methods, such as the condensation of formaldehyde, have also been developed.
Experimental Protocol: Synthesis via Catalytic Oxidation of Glycerol
This protocol describes a general procedure for the synthesis of 1,3-dihydroxyacetone via the catalytic oxidation of glycerol, which then dimerizes upon purification.
Materials:
-
Glycerol
-
Activated carbon-supported platinum-bismuth (Pt-Bi/C) catalyst
-
Deionized water
-
Oxygen or air
Procedure:
-
Prepare an aqueous solution of glycerol with a mass concentration of 1% to 50%.
-
Add the Pt-Bi/C catalyst to the glycerol solution. The mass ratio of the catalyst to glycerol should be between 1:20 and 1:5.
-
Transfer the mixture to a reaction vessel equipped with a stirrer and a gas inlet.
-
Heat the reaction mixture to a temperature between 45-90°C.
-
Introduce a continuous flow of oxygen or air into the reaction mixture while stirring. The molar ratio of the hourly oxygen flow rate to the initial glycerol should be between 1:1 and 20:1.
-
Maintain the reaction at the set temperature for 1-30 hours, monitoring the conversion of glycerol periodically.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The resulting aqueous solution contains 1,3-dihydroxyacetone.
Experimental Protocol: Purification by Crystallization
This protocol outlines the purification of the 1,3-dihydroxyacetone dimer from the aqueous solution obtained after synthesis.
Materials:
-
Aqueous solution of 1,3-dihydroxyacetone
-
Absolute ethanol
-
Seed crystals of 1,3-dihydroxyacetone dimer
Procedure:
-
Concentrate the aqueous solution of 1,3-dihydroxyacetone under reduced pressure to obtain a concentrated slurry.
-
Add 2 to 3 volumes of absolute ethanol to the slurry.
-
Introduce a small amount (e.g., 0.05% w/w) of 1,3-dihydroxyacetone dimer seed crystals to initiate crystallization.
-
Maintain the mixture at a controlled temperature (e.g., 20°C) to allow for crystal growth.
-
Gradually cool the mixture to a lower temperature (e.g., 5°C) to maximize the yield of the crystalline dimer.
-
Collect the crystals by filtration.
-
Wash the crystals with cold acetone.
-
Dry the crystals under vacuum at a temperature below 40°C to obtain the purified 1,3-dihydroxyacetone dimer.[2]
Characterization
The structure and purity of the 1,3-dihydroxyacetone dimer are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the 1,3-dihydroxyacetone dimer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample depth in the NMR tube should be approximately 4 cm.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
The spectrum in D₂O will show characteristic signals for the dimer, and over time, signals for the monomeric hydrate (B1144303) and ketone forms will appear as equilibrium is established.
Experimental Protocol: X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the 1,3-dihydroxyacetone dimer suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods and refine the atomic positions to obtain the final three-dimensional structure. The dimer has been shown to exist in at least three crystalline forms (α, β, and γ), all of which are trans isomers with the 1,4-dioxane (B91453) ring in a chair conformation.[5]
Chemical Behavior and Biological Relevance
Dimer-Monomer Equilibrium
In aqueous solution, the 1,3-dihydroxyacetone dimer is in a dynamic equilibrium with its monomeric form. This equilibrium is influenced by factors such as concentration, temperature, and pH.
Maillard Reaction
The skin-browning effect of 1,3-dihydroxyacetone is due to the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of the DHA monomer and the amino groups of amino acids in the keratin (B1170402) of the skin's stratum corneum. This reaction produces brown pigments called melanoidins.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. CN101412706B - Novel method for preparing 1,3-dihydroxy acetone from glycerol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents [patents.google.com]
- 5. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]
